8-butylthio NAD+ (sodium salt)
CAS No.:
Cat. No.: VC14588962
Molecular Formula: C25H34N7NaO14P2S
Molecular Weight: 773.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H34N7NaO14P2S |
|---|---|
| Molecular Weight | 773.6 g/mol |
| IUPAC Name | sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-butylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
| Standard InChI | InChI=1S/C25H35N7O14P2S.Na/c1-2-3-7-49-25-30-15-20(26)28-11-29-22(15)32(25)24-19(36)17(34)14(45-24)10-43-48(40,41)46-47(38,39)42-9-13-16(33)18(35)23(44-13)31-6-4-5-12(8-31)21(27)37;/h4-6,8,11,13-14,16-19,23-24,33-36H,2-3,7,9-10H2,1H3,(H5-,26,27,28,29,37,38,39,40,41);/q;+1/p-1/t13-,14-,16-,17-,18-,19-,23-,24-;/m1./s1 |
| Standard InChI Key | XANQNYSHCOHPDB-RGINARMRSA-M |
| Isomeric SMILES | CCCCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
| Canonical SMILES | CCCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
Introduction
Chemical Structure and Properties of 8-Butylthio NAD+ (Sodium Salt)
Molecular Configuration
8-Butylthio NAD+ (sodium salt) is a dinucleotide comprising nicotinamide and adenine moieties linked by pyrophosphate, with a butylthio (-S-C₄H₉) substitution at the 8-position of the adenine ring . This modification introduces steric and electronic perturbations that influence its interactions with NAD+-dependent enzymes. The sodium salt form enhances solubility in aqueous buffers, critical for in vitro assays.
Molecular Formula:
-
Reported as (GlpBio) or (VulcanChem), with molecular weights of 769.5 g/mol and 773.6 g/mol, respectively. Discrepancies may arise from hydration states or counterion accounting.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Solubility | Water-soluble | |
| UV Absorption (NAD+) | λ_max = 259 nm (ε = 16,900 M⁻¹cm⁻¹) | |
| Storage Stability | -80°C for 6 months; -20°C for 1 month |
Spectral Characteristics
Synthesis and Purification
Synthetic Pathways
The synthesis of 8-butylthio NAD+ typically begins with native NAD+ or its precursors. Key steps include:
-
Thiolation at the 8-Position: Adenine is functionalized with a butylthio group via nucleophilic substitution under controlled pH.
-
Phosphorylation and Coupling: The modified adenine is phosphorylated and conjugated to nicotinamide mononucleotide (NMN) using enzymatic or chemical methods .
-
Salt Formation: Sodium counterions are introduced via ion exchange to improve solubility.
Challenges in Production
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Regioselectivity: Ensuring exclusive modification at the 8-position requires precise reaction conditions to avoid side products.
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Yield Optimization: Multi-step synthesis often results in sub-50% yields, necessitating chromatographic purification .
Biological Applications and Research Findings
Probing PARP Enzyme Specificity
8-Butylthio NAD+ serves as a click-compatible analog in studying poly(ADP-ribose) polymerases (PARPs). By incorporating this compound into PARP1–3 and PARP7 assays, researchers have mapped genomic ADP-ribosylation sites with high resolution . The butylthio group facilitates bioorthogonal tagging via azide-alkyne cycloaddition, enabling pull-down assays for substrate identification .
Redox Metabolism and Mitochondrial Studies
In mitochondrial extracts, 8-butylthio NAD+ exhibits altered kinetics with complex I (NADH:ubiquinone oxidoreductase), potentially due to steric hindrance at the enzyme’s binding pocket . This property has been exploited to dissect electron transport chain dynamics under oxidative stress .
| Parameter | Specification |
|---|---|
| Temperature | -80°C (long-term); -20°C (short-term) |
| Solvent | Ultra-pure water or pH 7.4 buffer |
| Aliquot Size | ≤100 µL to avoid freeze-thaw cycles |
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